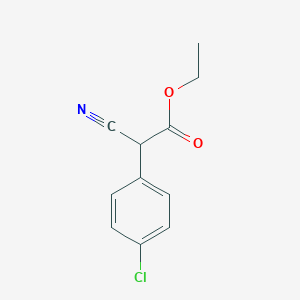

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

Description

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMYLLIHPJDUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289823 | |

| Record name | Ethyl 4-chloro-α-cyanobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15032-43-6 | |

| Record name | Ethyl 4-chloro-α-cyanobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15032-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-α-cyanobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-chlorophenyl)-2-cyanoacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Possessing a reactive nitrile group, an ester moiety, and a methine carbon activated by both, this compound serves as a valuable building block for the synthesis of a diverse array of complex molecules, particularly heterocyclic systems. Its utility is underscored by the prevalence of the 4-chlorophenyl motif in numerous pharmacologically active agents, making this reagent a key intermediate in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, grounded in established scientific literature.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is paramount for its effective use in research and development. These properties dictate the choice of reaction conditions, purification methods, and appropriate handling and storage procedures.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-cyanoacetate | N/A |

| Synonyms | (p-Chlorophenyl)cyanoacetic Acid Ethyl Ester, Ethyl Cyano(p-chlorophenyl)acetate, Ethyl α-(4-chlorophenyl)-α-cyanoacetate | [1] |

| CAS Number | 15032-43-6 | [1] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |

| Molecular Weight | 223.66 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |

| Boiling Point | 113-120 °C at 0.12 Torr | N/A |

| Density | Predicted: 1.233 ± 0.06 g/cm³ | N/A |

| Solubility | Data not available. Likely soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | Inferred |

| Storage | 2-8°C, Refrigerator | [1] |

Note: Experimental data for some properties of this specific compound are not widely published. Properties of the parent compound, ethyl cyanoacetate, include a melting point of -22 °C, a boiling point of 208-210 °C, and slight solubility in water.[2]

Synthesis of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

The most common and efficient method for the synthesis of α-aryl cyanoacetates is through the nucleophilic substitution of an aryl halide with ethyl cyanoacetate. In the case of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate, this is typically achieved via a copper- or palladium-catalyzed cross-coupling reaction, or through a nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated. A general, robust procedure is outlined below.

Experimental Protocol: Palladium-Catalyzed Arylation

This protocol describes a common method for the synthesis of α-aryl-α-cyanoacetates. The choice of a palladium catalyst and a suitable base is critical for achieving high yields. The causality behind this choice lies in the catalytic cycle of palladium, which facilitates the coupling of the aryl halide with the enolate of ethyl cyanoacetate.

Materials:

-

1-Chloro-4-iodobenzene (or 1-bromo-4-chlorobenzene)

-

Ethyl cyanoacetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed toluene

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add cesium carbonate (1.5 equivalents).

-

Reagent Addition: Under a positive flow of nitrogen, add 1-chloro-4-iodobenzene (1.0 equivalent), ethyl cyanoacetate (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and Xantphos (0.1 equivalents).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl halide.

-

Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford Ethyl 2-(4-chlorophenyl)-2-cyanoacetate.

Chemical Reactivity and Applications

The synthetic utility of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate stems from the reactivity of its functional groups. The methine proton is acidic and can be readily deprotonated by a base to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. The nitrile and ester groups can also undergo a variety of transformations.

Knoevenagel Condensation

A cornerstone reaction of active methylene compounds is the Knoevenagel condensation.[3] While the methine proton in Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is sterically hindered compared to the methylene protons in ethyl cyanoacetate, it can still participate in condensations with non-enolizable aldehydes and ketones under appropriate basic conditions to form substituted alkenes.

Synthesis of Pyrimidine Derivatives

One of the most significant applications of α-cyanoacetate esters is in the synthesis of pyrimidine derivatives, which are core structures in many pharmaceuticals. The general strategy involves the condensation of the cyanoacetate with a dinucleophilic species such as guanidine or thiourea.

Experimental Protocol: Guanidine-Mediated Cyclization for Pyrimidine Synthesis

This protocol illustrates the synthesis of a 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile derivative, a key intermediate for various biologically active compounds. The reaction proceeds through an initial condensation followed by an intramolecular cyclization.

Materials:

-

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Base Preparation: In a round-bottom flask, dissolve sodium metal (2.2 equivalents) in anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

-

Guanidine Liberation: To this solution, add guanidine hydrochloride (1.1 equivalents) and stir for 30 minutes at room temperature to liberate free guanidine.

-

Reagent Addition: Add Ethyl 2-(4-chlorophenyl)-2-cyanoacetate (1.0 equivalent) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Precipitation and Filtration: Acidify the aqueous solution with acetic acid to precipitate the pyrimidine product. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to yield the desired pyrimidine derivative.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]

Conclusion

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is a valuable and reactive intermediate in organic synthesis. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly in the construction of pyrimidine scaffolds, makes it a compound of high interest for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent safety practices, is essential for its successful application in the laboratory.

References

-

Pharmaffiliates. Ethyl (4-chlorophenyl)cyanoacetate. [Link]

-

PubChem. Ethyl (4-chlorophenyl)acetate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Ethyl cyanoacetate. [Link]

-

SynChem, Inc. Building Blocks. [Link]

-

Chemsrc. Ethyl (ethoxymethylene)cyanoacetate. [Link]

- El-Gaby, M. S. A., et al. Synthesis of Pyrimidine Derivatives. Assiut University Journal of Chemistry.

- Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.

Sources

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

Introduction: Situating a Niche Molecule in a Broader Chemical Context

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is a polysubstituted organic molecule of significant interest in synthetic chemistry. As a derivative of the versatile building block ethyl cyanoacetate, it holds potential as an intermediate in the synthesis of a variety of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The introduction of a 4-chlorophenyl group at the α-carbon position dramatically influences the molecule's steric and electronic properties compared to its parent compound, thereby altering its physical characteristics and reactivity.

This guide provides a comprehensive analysis of the physical properties of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate. In the absence of extensive published experimental data for this specific derivative, this document leverages established data for the parent compound, ethyl cyanoacetate, and applies fundamental principles of physical organic chemistry to predict the properties of the title compound. This approach, grounded in scientific reasoning, offers a robust framework for researchers handling this and structurally related molecules.

Core Physicochemical Properties: A Comparative Analysis

A thorough understanding of a compound's physical properties is paramount for its application in research and development, guiding decisions on reaction conditions, purification methods, and formulation. The table below summarizes the known properties of the parent molecule, ethyl cyanoacetate, and provides key identifiers and predicted properties for Ethyl 2-(4-chlorophenyl)-2-cyanoacetate.

| Property | Ethyl cyanoacetate | Ethyl 2-(4-chlorophenyl)-2-cyanoacetate | Scientific Rationale for Prediction |

| CAS Number | 105-56-6 | 15032-43-6 | - |

| Molecular Formula | C₅H₇NO₂ | C₁₁H₁₀ClNO₂ | - |

| Molecular Weight | 113.116 g/mol [1] | 223.66 g/mol | - |

| Appearance | Colorless liquid[1] | Predicted: White to off-white solid | The significant increase in molecular weight and the introduction of a planar phenyl group enhance intermolecular forces (van der Waals and dipole-dipole), favoring a solid state at room temperature. |

| Melting Point | -22 °C[1] | Predicted: Significantly > 25°C | Increased molecular weight and greater molecular symmetry due to the chlorophenyl group lead to more efficient crystal lattice packing and stronger intermolecular forces, requiring more energy to transition to a liquid state. |

| Boiling Point | 208-210 °C | Predicted: > 210 °C | The substantial increase in molecular weight and polarity from the C-Cl bond will lead to a higher boiling point compared to the parent compound. |

| Solubility | Slightly soluble in water; miscible with ethanol and ether.[2] | Predicted: Insoluble in water; soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone). | The large, nonpolar 4-chlorophenyl group significantly increases the molecule's hydrophobicity, drastically reducing its solubility in water while enhancing its solubility in nonpolar and moderately polar organic solvents. |

Structural Influence on Physical Properties: A Deeper Dive

The transition from ethyl cyanoacetate to its α-(4-chlorophenyl) derivative is not merely an increase in mass; it represents a fundamental shift in the molecule's architecture and electronic landscape.

-

From Liquid to Solid: Ethyl cyanoacetate is a liquid at room temperature, a consequence of its relatively low molecular weight and less effective intermolecular packing. The introduction of the bulky and planar 4-chlorophenyl group introduces significant van der Waals forces and potential for π-π stacking interactions between the aromatic rings in the solid state. These enhanced intermolecular forces are predicted to raise the melting point substantially, resulting in a solid compound at ambient temperatures.

-

Solubility Profile: The principle of "like dissolves like" governs solubility. Ethyl cyanoacetate possesses a degree of polarity from its ester and nitrile functional groups, allowing for slight solubility in water.[2] The large, hydrophobic chlorophenyl ring in the title compound dominates the molecular surface, making it far less compatible with the polar hydrogen-bonding network of water. Conversely, this aromatic group enhances its affinity for common organic solvents.

Predicted Spectroscopic Signature

While experimental spectra for Ethyl 2-(4-chlorophenyl)-2-cyanoacetate are not widely available, its spectroscopic characteristics can be reliably predicted based on its functional groups and structural analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl and chlorophenyl protons:

-

Aromatic Protons: Two doublets in the range of δ 7.3-7.5 ppm, characteristic of a para-substituted benzene ring.

-

Methine Proton: A singlet around δ 4.5-5.0 ppm. The deshielding is due to the adjacent electron-withdrawing cyano, ester, and chlorophenyl groups.

-

Ethyl Protons: A quartet around δ 4.2 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃), consistent with an ethyl ester group. The splitting pattern arises from the coupling between the methylene and methyl protons.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the number of unique carbon environments:

-

Aromatic Carbons: Four signals are expected for the para-substituted ring, with the carbon bearing the chlorine atom being the most deshielded.

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

-

Nitrile Carbon: A signal around δ 115-120 ppm.

-

Alpha-Carbon: The carbon attached to the phenyl, cyano, and ester groups will appear around δ 50-60 ppm.

-

Ethyl Carbons: Two signals corresponding to the O-CH₂ (around δ 60 ppm) and the CH₃ (around δ 14 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational frequencies of its functional groups:

-

C≡N (Nitrile) Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.[4]

-

C=O (Ester) Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹.[4]

-

C-O (Ester) Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Experimental Protocol: Melting Point Determination

Determining the melting point is a fundamental technique for characterizing a solid organic compound and assessing its purity.[5] Pure crystalline solids exhibit a sharp melting range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.

Objective: To accurately determine the melting range of a solid organic compound using a capillary melting point apparatus.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of the solid compound (finely powdered)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder.[5] If necessary, gently crush any large crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will save time in the subsequent, more accurate measurements.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating again, but at a slow rate (1-2°C per minute) as you approach the expected melting point.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Data Recording and Analysis:

-

Record the melting range (e.g., 120.5-121.5°C).

-

For high accuracy, repeat the measurement with a fresh sample and capillary tube.

-

A narrow melting range is indicative of a pure compound.

-

Workflow Visualization

Sources

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. ETHYL PHENYLCYANOACETATE(4553-07-5) 1H NMR spectrum [chemicalbook.com]

- 4. Infrared study of the adsorption of ethyl cyanoacetate on silica immersed in carbon tetrachloride - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

Molecular structure of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Chemical Synthesis

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is a substituted α-cyanocarboxylate, a class of organic compounds renowned for its utility as a versatile building block in synthetic chemistry.[1] The molecule's structure incorporates three key functional groups: an ethyl ester, a nitrile (cyano group), and a 4-chlorophenyl ring attached to a central α-carbon. This unique combination of functionalities imparts a rich and varied chemical reactivity, making it a valuable intermediate for constructing more complex molecular architectures, particularly heterocyclic systems often found in medicinal chemistry and materials science.[1][2] The presence of the electron-withdrawing cyano and ester groups significantly increases the acidity of the α-hydrogen, rendering the α-carbon a potent nucleophile upon deprotonation.[3] This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and chemical properties of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate, designed for researchers and professionals in the chemical sciences.

Molecular Synthesis: The Knoevenagel Condensation Pathway

The most direct and efficient method for synthesizing Ethyl 2-(4-chlorophenyl)-2-cyanoacetate and its analogs is the Knoevenagel condensation.[4][5] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound—in this case, 4-chlorobenzaldehyde and ethyl cyanoacetate, respectively.

Causality of Experimental Design: The choice of a basic catalyst, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO), is critical.[2][6] The base facilitates the deprotonation of the α-carbon of ethyl cyanoacetate, which is made acidic by the adjacent electron-withdrawing nitrile and ester groups.[3] This generates a stabilized carbanion (enolate) that acts as the nucleophile. The subsequent nucleophilic attack on the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, followed by dehydration, yields the target α,β-unsaturated product. The reaction is typically driven to completion by removing the water formed during the condensation.

Caption: Synthetic workflow for Ethyl 2-(4-chlorophenyl)-2-cyanoacetate.

Part 1: Synthesis Protocol via Knoevenagel Condensation

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

4-chlorobenzaldehyde

-

Ethyl cyanoacetate[7]

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chlorobenzaldehyde (e.g., 0.1 mol) in absolute ethanol (100 mL).

-

Addition of Reagents: To this solution, add an equimolar amount of ethyl cyanoacetate (0.1 mol).

-

Catalyst Introduction: Add a catalytic amount of piperidine (e.g., 0.5 mL) to the reaction mixture. The catalyst is essential for deprotonating the ethyl cyanoacetate.

-

Reaction Conditions: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.[8]

Part 2: Comprehensive Structural Elucidation

The definitive structure of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is established through a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

Caption: Workflow for the structural elucidation of the target compound.

Spectroscopic Data Summary

The following table summarizes the predicted and characteristic data for Ethyl 2-(4-chlorophenyl)-2-cyanoacetate.

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons (Ar-H) | δ ≈ 7.4-7.9 ppm (Multiplet or two Doublets, 4H) | Protons on the chlorophenyl ring, deshielded by aromaticity. |

| Vinylic Proton (=CH-) | δ ≈ 8.2-8.6 ppm (Singlet, 1H) | The proton is deshielded by the anisotropic effects of the aromatic ring and the adjacent electron-withdrawing groups. | |

| Methylene Protons (-OCH₂-) | δ ≈ 4.3-4.4 ppm (Quartet, 2H, J ≈ 7.1 Hz) | Methylene protons adjacent to the ester oxygen and coupled to the methyl group.[9] | |

| Methyl Protons (-CH₃) | δ ≈ 1.3-1.4 ppm (Triplet, 3H, J ≈ 7.1 Hz) | Methyl protons of the ethyl group, coupled to the adjacent methylene group.[10][9] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 162 ppm | Characteristic chemical shift for an ester carbonyl carbon.[11] |

| Nitrile Carbon (C≡N) | δ ≈ 115 ppm | Typical range for a nitrile carbon. | |

| Vinylic Carbons (=C(CN) & =CHAr) | δ ≈ 105-110 ppm (=C(CN)), δ ≈ 150-155 ppm (=CHAr) | The chemical shifts are influenced by the substituents on the double bond. | |

| Aromatic Carbons (Ar-C) | δ ≈ 129-140 ppm (4 distinct signals expected) | Signals for the ipso, ortho, meta, and para carbons of the chlorophenyl ring. | |

| Methylene Carbon (-OCH₂-) | δ ≈ 63 ppm | Methylene carbon attached to the electronegative oxygen atom.[11] | |

| Methyl Carbon (-CH₃) | δ ≈ 14 ppm | Aliphatic methyl carbon of the ethyl group.[11] | |

| FT-IR | Nitrile Stretch (C≡N) | ~2220 cm⁻¹ (strong, sharp) | Characteristic stretching vibration for a conjugated nitrile group.[12] |

| Carbonyl Stretch (C=O) | ~1725 cm⁻¹ (strong, sharp) | Characteristic stretching vibration for an α,β-unsaturated ester.[12] | |

| C=C Stretch | ~1600 cm⁻¹ | Stretching vibration of the alkene double bond, conjugated with the ring and ester. | |

| Aromatic C-H Stretch | >3000 cm⁻¹ (medium) | Stretching vibrations for sp² C-H bonds on the aromatic ring. | |

| Aliphatic C-H Stretch | <3000 cm⁻¹ (medium) | Stretching vibrations for sp³ C-H bonds of the ethyl group. | |

| C-Cl Stretch | ~750-780 cm⁻¹ | Characteristic stretching vibration for a C-Cl bond in the aromatic ring. | |

| Mass Spectrometry | Molecular Ion ([M]⁺) | m/z ≈ 235 | Corresponds to the molecular weight of the compound (C₁₂H₁₀ClNO₂).[13] |

| Isotope Peak ([M+2]⁺) | m/z ≈ 237 (Intensity ~1/3 of [M]⁺) | Presence of the ³⁷Cl isotope in a natural abundance ratio of approximately 3:1 to ³⁵Cl.[14] | |

| Key Fragments | m/z ≈ 190 (Loss of -OEt), m/z ≈ 162 (Loss of -COOEt) | Common fragmentation pathways for ethyl esters. |

Part 3: Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both proton and carbon-13 detection.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the crystalline solid directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr) should be taken and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron Ionization (EI) is a common method for generating the mass spectrum, providing information on both the molecular ion and its fragmentation patterns.[15]

Conclusion: A Profile of a Key Synthetic Intermediate

The molecular structure of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is unequivocally defined by its synthesis via Knoevenagel condensation and its comprehensive characterization through NMR, FT-IR, and Mass Spectrometry. The convergence of data from these orthogonal analytical techniques provides a self-validating system, confirming the presence of all key functional groups and their precise arrangement. The reactivity conferred by the activated α,β-unsaturated system makes this compound a potent and valuable intermediate for drug development professionals and synthetic chemists, serving as a gateway to a wide range of more complex and potentially bioactive molecules.[1]

References

-

(PDF) Ethyl Cyanoacetate Reactions - ResearchGate. Available at: [Link]

-

Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem. Available at: [Link]

-

Ethyl cyanoacetate - Wikipedia. Available at: [Link]

-

Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA - OICC Press. Available at: [Link]

-

Reactions at the α-Carbon - MSU chemistry. Available at: [Link]

-

Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate - ResearchGate. Available at: [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. Available at: [Link]

-

21.4 Alpha Alkylation | Organic Chemistry - YouTube. Available at: [Link]

-

Ethyl cyanoacetate - NIST WebBook. Available at: [Link]

-

DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - ResearchGate. Available at: [Link]

-

DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Publishing. Available at: [Link]

-

Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate - Doc Brown's Chemistry. Available at: [Link]

-

Supplementary Information. Available at: [Link]

-

mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

2.5: Carbon-13 NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

ethyl (2E)-3-(2-chlorophenyl)-2-cyano-2-propenoate - ChemSynthesis. Available at: [Link]

-

ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 4. oiccpress.com [oiccpress.com]

- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 9. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. jmcs.org.mx [jmcs.org.mx]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Ethyl cyanoacetate [webbook.nist.gov]

Spectroscopic Data of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(4-chlorophenyl)-2-cyanoacetate (CAS No. 15032-43-6). Due to the limited availability of published experimental spectra for this specific compound, this document synthesizes information from its parent compound, ethyl cyanoacetate, and established spectroscopic principles for aromatic compounds. Predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, offering researchers a robust framework for the identification and characterization of this molecule. This guide also outlines a plausible synthetic route and the underlying principles for spectral interpretation, serving as a vital resource for professionals in drug development and chemical research.

Introduction

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is a halogenated aromatic derivative of ethyl cyanoacetate. The presence of the cyano and ester functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential pharmacological applications. The 4-chlorophenyl moiety can significantly influence the molecule's biological activity and pharmacokinetic properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting. This guide provides an in-depth analysis of its expected spectroscopic signature.

Synthesis Pathway

A common and effective method for the synthesis of α-aryl-α-cyanoacetates is the Knoevenagel condensation of an aromatic aldehyde with ethyl cyanoacetate, followed by subsequent reaction steps. However, a more direct approach for the synthesis of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate involves the nucleophilic substitution of a suitable starting material. A plausible and efficient synthetic route is the arylation of ethyl cyanoacetate using a diaryliodonium salt in the presence of a copper catalyst.

Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

-

Reaction Setup: To a solution of ethyl cyanoacetate (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF), add a copper(I) iodide (CuI) catalyst (0.1 equivalents) and a ligand such as L-proline (0.2 equivalents).

-

Addition of Reagents: Add di(4-chlorophenyl)iodonium triflate (1.0 equivalent) and a base, for instance, potassium carbonate (K₂CO₃) (2.0 equivalents), to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then heated to a temperature of 80-100 °C and stirred for a period of 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Ethyl 2-(4-chlorophenyl)-2-cyanoacetate.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for Ethyl 2-(4-chlorophenyl)-2-cyanoacetate. These predictions are based on the known data for ethyl cyanoacetate and the expected electronic effects of the 4-chlorophenyl substituent.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons of the chlorophenyl ring. The methine proton present in ethyl cyanoacetate at the α-carbon is absent in the target molecule, which is a key distinguishing feature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (Ethyl) | ~1.3 | Triplet (t) | ~7.1 | 3H |

| CH₂ (Ethyl) | ~4.3 | Quartet (q) | ~7.1 | 2H |

| Ar-H (ortho to Cl) | ~7.4 | Doublet (d) | ~8.5 | 2H |

| Ar-H (meta to Cl) | ~7.3 | Doublet (d) | ~8.5 | 2H |

Rationale for Predictions:

-

Ethyl Group: The chemical shifts for the ethyl protons are based on the data for ethyl cyanoacetate. The quartet for the methylene protons arises from coupling to the three methyl protons, and the triplet for the methyl protons is due to coupling with the two methylene protons.

-

Aromatic Protons: The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing chlorine atom are expected to be deshielded and resonate at a higher chemical shift compared to the protons meta to the chlorine.

13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the quaternary carbon attached to the chlorophenyl ring and the cyano group will be a notable feature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Ethyl) | ~14 |

| CH₂ (Ethyl) | ~63 |

| α-Carbon | ~55 |

| C=O (Ester) | ~165 |

| C≡N (Nitrile) | ~115 |

| Ar-C (ipso, attached to Cα) | ~133 |

| Ar-C (ortho to Cl) | ~129 |

| Ar-C (meta to Cl) | ~130 |

| Ar-C (para, attached to Cl) | ~137 |

Rationale for Predictions:

-

Ethyl Cyanoacetate Moiety: The predicted shifts for the ethyl group, ester carbonyl, and nitrile carbons are based on the known values for ethyl cyanoacetate and related compounds.

-

α-Carbon: The α-carbon is now a quaternary carbon bonded to an aromatic ring, a cyano group, and an ester group. Its chemical shift is predicted to be significantly different from the methylene carbon in ethyl cyanoacetate.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the chlorine substituent and the alkyl-cyano-ester substituent. The carbon bearing the chlorine (C-para) is expected to be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile, ester, and aromatic functionalities.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | ~2250 | Medium |

| C=O Stretch (Ester) | ~1745 | Strong |

| C-O Stretch (Ester) | ~1250 | Strong |

| C=C Stretch (Aromatic) | ~1600, 1490 | Medium to Weak |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | ~2980-2850 | Medium |

| C-Cl Stretch | ~1090 | Strong |

| C-H Bending (p-disubstituted) | ~830 | Strong |

Rationale for Predictions:

-

Nitrile and Ester Groups: The stretching frequencies for the C≡N and C=O bonds are well-established and are expected to be in their typical regions[1].

-

Aromatic Ring: The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. The strong absorption around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring[2].

-

C-Cl Bond: The C-Cl stretching vibration for an aryl chloride typically appears in the 1100-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate (C₁₁H₁₀ClNO₂) is 223.66 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 223, with a characteristic M+2 peak at m/z 225 with approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.

-

Loss of Ethoxy Group (-OC₂H₅): Fragmentation of the ester can lead to the loss of the ethoxy radical, resulting in a peak at m/z 178.

-

Loss of Ethyl Group (-C₂H₅): Loss of the ethyl radical would give a peak at m/z 194.

-

Loss of CO₂Et: Cleavage of the entire ester group could result in a fragment at m/z 150.

-

Chlorophenyl Cation: A fragment corresponding to the chlorophenyl cation [C₆H₄Cl]⁺ is expected at m/z 111 (and 113).

-

Tropylium-like Ions: Rearrangements can lead to the formation of various tropylium-like ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate. By leveraging established spectroscopic principles and data from analogous compounds, this document offers a reliable reference for researchers in the fields of organic synthesis and drug development. The presented NMR, IR, and MS data, along with the proposed synthetic protocol, will aid in the synthesis, identification, and purification of this important chemical intermediate. Experimental verification of these predicted data is encouraged and would be a valuable contribution to the scientific literature.

References

-

Pharmaffiliates. Ethyl (4-chlorophenyl)cyanoacetate. [Link]

-

NIST Chemistry WebBook. Ethyl cyanoacetate. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of chlorobenzene. [Link]

Sources

The Pivotal Role of the Active Methylene Group in Chlorophenyl Cyanoacetates: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reactivity of the active methylene group in chlorophenyl cyanoacetates, a class of compounds of significant interest in synthetic chemistry and drug discovery. We will delve into the electronic and steric factors governing the acidity and nucleophilicity of the active methylene protons, with a particular focus on the influence of the chlorophenyl substituent's position (ortho, meta, or para). This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the key reactions of these versatile building blocks, including Knoevenagel condensations, Michael additions, and cyclization reactions for the synthesis of diverse heterocyclic scaffolds. Detailed, field-proven experimental protocols, mechanistic insights, and quantitative data are presented to empower the practical application of this knowledge in the laboratory.

Introduction: The Unique Character of Active Methylene Compounds

Active methylene compounds are characterized by a methylene group (-CH₂-) flanked by two electron-withdrawing groups (EWGs).[1] This structural motif imparts a remarkable acidity to the methylene protons, far exceeding that of a typical alkane. The resulting carbanion is stabilized through delocalization of the negative charge onto the adjacent EWGs, making these compounds potent nucleophiles in a variety of carbon-carbon bond-forming reactions.[2]

Chlorophenyl cyanoacetates, the focus of this guide, feature a cyano (-CN) group and an ester (-COOR) group as the activating EWGs. The additional presence of a chlorophenyl substituent on the ester or at another position introduces another layer of electronic and steric complexity, modulating the reactivity of the active methylene group in ways that can be harnessed for synthetic advantage. Understanding these nuances is paramount for their effective utilization in the synthesis of complex molecules, including pharmaceutically active compounds.[3]

The Heart of Reactivity: Acidity of the Methylene Protons

The propensity of the active methylene group to undergo deprotonation is the cornerstone of its reactivity. The acidity, quantified by the pKa value, is a direct measure of the stability of the resulting carbanion.

Factors Influencing Acidity

Several factors contribute to the acidity of the methylene protons in chlorophenyl cyanoacetates:

-

Inductive Effect: The electronegative cyano and ester groups withdraw electron density from the central carbon atom through the sigma bond network, polarizing the C-H bonds and facilitating proton abstraction.

-

Resonance Effect: Upon deprotonation, the resulting carbanion is resonance-stabilized. The negative charge is delocalized over the α-carbon, the nitrogen atom of the cyano group, and the oxygen atom of the carbonyl group. This delocalization significantly lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound.

-

The Role of the Chlorophenyl Substituent: The chlorine atom on the phenyl ring exerts both an inductive and a resonance effect.

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma framework, increasing the acidity of the methylene protons. This effect is distance-dependent and is most pronounced when the chloro substituent is in the ortho or para position.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the phenyl ring. This effect is generally weaker than its inductive effect.

-

The net electronic effect of the chloro substituent depends on its position on the phenyl ring. Generally, the electron-withdrawing inductive effect dominates, leading to an increase in the acidity of the active methylene protons compared to the unsubstituted phenyl cyanoacetate.

Quantitative Acidity: pKa Values

Table 1: Estimated pKa Values and Hammett Constants

| Compound | Substituent (X) | Hammett Constant (σ) | Estimated pKa (in Ethanol) |

| Ethyl cyanoacetate | H | 0.00 | ~11 |

| Ethyl 4-chlorophenylcyanoacetate | 4-Cl | +0.23 | < 11 |

| Ethyl 3-chlorophenylcyanoacetate | 3-Cl | +0.37 | < 11 (more acidic than para) |

| Ethyl 2-chlorophenylcyanoacetate | 2-Cl | - | < 11 (steric effects also play a role) |

Key Reactions and Synthetic Applications

The enhanced acidity and nucleophilicity of the active methylene group in chlorophenyl cyanoacetates make them valuable synthons for a variety of important organic transformations.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] This reaction is a cornerstone of C-C bond formation.

Mechanism:

The reaction is typically catalyzed by a weak base, such as an amine or an alkoxide. The base facilitates the deprotonation of the active methylene group to generate the nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type intermediate readily undergoes dehydration to afford the thermodynamically stable conjugated system.

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(4-chlorophenyl)acrylate [1]

Materials:

-

4-Chlorobenzaldehyde (10 mmol, 1.41 g)

-

Ethyl cyanoacetate (12 mmol, 1.36 g, 1.28 mL)

-

1-(2-hydroxyethyl)pyridinium chloride ([HyEtPy]Cl) (3 g)

-

Water (3 mL)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol, 2.24 g)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-chlorobenzaldehyde (10 mmol) in a composite solvent system of [HyEtPy]Cl (3 g) and water (3 mL), add ethyl cyanoacetate (12 mmol) and DABCO (20 mmol).

-

Stir the reaction mixture at 50 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the aldehyde is consumed.

-

After completion, extract the reaction mixture with diethyl ether (2 x 20 mL).

-

Wash the combined organic layers with saturated brine solution (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to afford ethyl 2-cyano-3-(4-chlorophenyl)acrylate.

Table 2: Knoevenagel Condensation of Chlorobenzaldehydes with Ethyl Cyanoacetate [1]

| Aldehyde | Product | Catalyst | Solvent | Time (min) | Yield (%) |

| 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | DABCO | [HyEtPy]Cl/H₂O | 20 | 95 |

| 2-Chlorobenzaldehyde | Ethyl 2-cyano-3-(2-chlorophenyl)acrylate | DABCO | [HyEtPy]Cl/H₂O | 30 | 92 |

| 3-Chlorobenzaldehyde | Ethyl 2-cyano-3-(3-chlorophenyl)acrylate | DABCO | [HyEtPy]Cl/H₂O | 25 | 94 |

Michael Addition: Formation of 1,5-Dicarbonyl Compounds and Beyond

The Michael addition is the conjugate 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[6] The enolate derived from a chlorophenyl cyanoacetate serves as an excellent soft nucleophile for this transformation.

Mechanism:

The reaction is initiated by the base-catalyzed formation of the enolate from the chlorophenyl cyanoacetate. This nucleophile then adds to the β-carbon of the Michael acceptor, forming a new enolate intermediate. Subsequent protonation yields the 1,5-dicarbonyl adduct.

Caption: Mechanism of the Michael Addition.

Experimental Protocol: Michael Addition of Ethyl 4-chlorophenylcyanoacetate to Chalcone (Adapted from a similar procedure with ethyl acetoacetate)[7]

Materials:

-

Chalcone (1,3-diphenyl-2-propen-1-one) (10 mmol, 2.08 g)

-

Ethyl 4-chlorophenylcyanoacetate (10 mmol)

-

Sodium ethoxide (catalytic amount)

-

Ethanol (anhydrous)

Procedure:

-

Dissolve chalcone (10 mmol) and ethyl 4-chlorophenylcyanoacetate (10 mmol) in anhydrous ethanol.

-

Add a catalytic amount of sodium ethoxide to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the Michael adduct.

Synthesis of Heterocyclic Compounds: Building Blocks for Drug Discovery

Chlorophenyl cyanoacetates are invaluable precursors for the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules.

3.3.1. Synthesis of Pyrimidines

Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and numerous pharmaceuticals. They can be readily synthesized from chlorophenyl cyanoacetates. For instance, a one-pot reaction of an aldehyde, a chlorophenyl cyanoacetate, and thiourea in the presence of a base can yield substituted pyrimidine derivatives.[1]

3.3.2. Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse biological activities. The reaction of a chlorophenyl cyanoacetate with hydrazine derivatives can lead to the formation of pyrazole scaffolds.[5]

3.3.3. Synthesis of Dihydropyridines

1,4-Dihydropyridines are a well-known class of calcium channel blockers used in the treatment of hypertension. The Hantzsch dihydropyridine synthesis can be adapted to utilize chlorophenyl cyanoacetates as one of the active methylene components, leading to novel dihydropyridine derivatives with potential therapeutic applications.[8]

Relevance in Drug Discovery and Medicinal Chemistry

The incorporation of a chlorophenyl moiety into molecules derived from chlorophenyl cyanoacetates is of significant interest to medicinal chemists. The chlorine atom can modulate the lipophilicity, metabolic stability, and binding interactions of a drug candidate with its biological target.[3]

For example, compounds containing the 3-(chlorophenyl)pyrrolidine-2,5-dione scaffold, which can be synthesized from precursors derived from chlorophenyl cyanoacetates, have shown promising anticonvulsant and antinociceptive activities.[3] This highlights the potential of chlorophenyl cyanoacetates as starting materials for the development of new therapeutics for neurological disorders.

Conclusion

The active methylene group in chlorophenyl cyanoacetates exhibits a rich and versatile reactivity profile, governed by the synergistic electronic effects of the cyano, ester, and chlorophenyl groups. This guide has provided a comprehensive overview of the fundamental principles dictating their reactivity, along with practical experimental guidance for their application in key synthetic transformations. The ability to readily form new carbon-carbon bonds via Knoevenagel condensations and Michael additions, coupled with their utility in the synthesis of diverse heterocyclic systems, positions chlorophenyl cyanoacetates as powerful and indispensable tools for researchers and professionals in the fields of organic synthesis and drug discovery. A thorough understanding of their chemical behavior, as detailed herein, is essential for unlocking their full potential in the creation of novel and complex molecular architectures.

References

- Kambe, S., et al. (Year). Synthesis of 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. Journal of Heterocyclic Chemistry. (Please note: A specific reference for this exact synthesis was not found in the provided search results, but the general pyrimidine synthesis from ethyl cyanoacetate is described.

-

Knoevenagel Condensation. In Wikipedia. Retrieved January 24, 2026, from [Link]

- (Reference for a general review on active methylene compounds, if available

-

Kamiński, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(7), 1564. [Link]

- (Reference for Michael addition, if a more specific one than the general Wikipedia page is available)

- (Reference for Hammett equation, if a more specific one than the general Wikipedia page is available)

- (Reference for pKa of substituted phenylacetonitriles, if available)

-

Michael reaction. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

eGyanKosh. (n.d.). Unit 8: Active Methylene Compounds. [Link]

-

Correlation between pKa value for the R‐phenylacetonitrile ligand... - ResearchGate. (n.d.). [Link]

-

1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022). RSC Advances. [Link]

-

The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis. (n.d.). ORBi. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 8. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Chemical Intermediates for the Synthesis of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its molecular structure, featuring a reactive cyano group and an ester moiety attached to a chlorophenyl ring, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the key chemical intermediates and their synthesis leading to Ethyl 2-(4-chlorophenyl)-2-cyanoacetate. We will delve into the primary synthetic routes, focusing on the widely employed Knoevenagel condensation, and provide detailed, field-proven protocols for the preparation of the essential precursors. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to efficiently and safely produce this critical intermediate.

Introduction: The Significance of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

The strategic importance of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate lies in its utility as a precursor to a range of biologically active molecules. The presence of the electrophilic carbon of the nitrile, the susceptibility of the ester to hydrolysis and amidation, and the activated alpha-carbon create a trifecta of reactivity that synthetic chemists can exploit. Understanding the synthesis of this compound begins with a thorough knowledge of its key intermediates.

The most common and efficient pathway to Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is the Knoevenagel condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate. This reaction, a cornerstone of carbon-carbon bond formation, offers high yields and relatively mild reaction conditions. Therefore, this guide will focus on the synthesis and characterization of these two primary intermediates: 4-Chlorobenzaldehyde and Ethyl Cyanoacetate .

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In the synthesis of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate, the active methylene compound is ethyl cyanoacetate, and the carbonyl compound is 4-chlorobenzaldehyde. The reaction is typically catalyzed by a weak base, such as an amine.[2]

The mechanism proceeds as follows:

-

Deprotonation: The basic catalyst removes a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.

-

Addition: This attack forms an alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the catalyst or a proton source in the reaction mixture, yielding a β-hydroxy compound.

-

Dehydration: Under the reaction conditions, the β-hydroxy compound readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, Ethyl 2-(4-chlorophenyl)-2-cyanoacetate.

Key Intermediate 1: 4-Chlorobenzaldehyde

4-Chlorobenzaldehyde is a crystalline solid that serves as the aromatic aldehyde component in the Knoevenagel condensation. Its synthesis is a critical first step in the overall process.

Synthesis of 4-Chlorobenzaldehyde

A common laboratory and industrial method for the preparation of 4-chlorobenzaldehyde is the hydrolysis of 4-chlorobenzal chloride.[3]

Reaction: ClC₆H₄CHCl₂ + H₂O → ClC₆H₄CHO + 2 HCl

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place 4-chlorobenzal chloride and eight times its weight of concentrated sulfuric acid.

-

Reaction Execution: Pass a stream of nitrogen through the capillary gas-inlet tube while applying a vacuum from a water pump to the top of the reflux condenser. A vigorous evolution of hydrogen chloride gas will occur. Gentle heating with a water or oil bath may be necessary to initiate or sustain the reaction. The reaction mixture will turn a deep red-brown color.

-

Work-up: After the evolution of HCl ceases (typically 1-2 hours), pour the reaction mixture onto ice.

-

Extraction: Extract the aqueous mixture several times with diethyl ether.

-

Neutralization and Washing: Wash the combined ethereal extracts with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Drying and Purification: Dry the ether layer over anhydrous magnesium sulfate. After filtering, evaporate the ether to yield the crude 4-chlorobenzaldehyde. Further purification can be achieved by vacuum distillation or recrystallization from ligroin.

Characterization of 4-Chlorobenzaldehyde

Proper characterization of the intermediate is crucial to ensure its purity before proceeding to the next step.

| Property | Value | Source |

| Appearance | White or colorless to almost white or almost colorless powder to lump to clear liquid | |

| Melting Point | 48 °C | |

| Boiling Point | 214 °C | |

| Purity (GC) | min. 97.0 % | |

| Solubility | Insoluble in water; Soluble in ether and alcohol | |

| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the aldehydic proton and the aromatic protons. | |

| IR Spectrum | The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde. | [4] |

Key Intermediate 2: Ethyl Cyanoacetate

Ethyl cyanoacetate is a colorless liquid with a pleasant odor and is the active methylene component in the Knoevenagel condensation.[5] Its synthesis typically involves two main steps: the formation of cyanoacetic acid followed by its esterification.

Synthesis of Ethyl Cyanoacetate

A well-established method for the synthesis of ethyl cyanoacetate starts from chloroacetic acid.[6]

Step 1: Synthesis of Cyanoacetic Acid

This step involves the reaction of sodium chloroacetate with sodium cyanide.

Experimental Protocol:

-

Preparation of Sodium Chloroacetate: In a suitable reaction vessel, dissolve chloroacetic acid in water and neutralize it with sodium carbonate.

-

Cyanation: Prepare a solution of sodium cyanide in water. Add the sodium cyanide solution to the sodium chloroacetate solution. The reaction is exothermic and may require cooling to maintain control.

-

Acidification: After the reaction is complete, acidify the solution with hydrochloric acid to liberate cyanoacetic acid.

-

Isolation: Evaporate the water under reduced pressure to obtain crude cyanoacetic acid.

Step 2: Esterification of Cyanoacetic Acid

The crude cyanoacetic acid is then esterified with ethanol in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: To the crude cyanoacetic acid, add absolute ethanol and a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture under reflux for several hours.

-

Work-up: After cooling, neutralize the excess sulfuric acid with a base (e.g., sodium carbonate solution).

-

Extraction and Purification: Separate the organic layer, which is crude ethyl cyanoacetate. The aqueous layer can be extracted with an organic solvent (e.g., ether or benzene) to recover more product. Combine the organic fractions and distill under reduced pressure to obtain pure ethyl cyanoacetate. A yield of 85% can be expected with a purity of ≥99.0%.[7]

Characterization of Ethyl Cyanoacetate

| Property | Value | Source |

| Appearance | Colorless to Almost colorless clear liquid | [8] |

| Purity (GC) | min. 99.0 % | [8] |

| Melting Point | -22 °C | [8] |

| Boiling Point | 206 °C | [8] |

| Refractive Index | 1.42 | [8] |

| Solubility | Insoluble in water; Miscible with alcohol and ether | [8] |

| ¹H NMR | The proton NMR spectrum will show signals for the ethyl group (a triplet and a quartet) and a singlet for the methylene protons. | [8] |

| IR Spectrum | The infrared spectrum will display characteristic absorption bands for the nitrile (C≡N) and the ester carbonyl (C=O) groups. | [3] |

Synthesis of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate via Knoevenagel Condensation

With the key intermediates in hand, the final step is the Knoevenagel condensation. A variety of catalysts and conditions have been reported for this transformation, offering flexibility in process optimization.

Comparative Analysis of Catalytic Systems

Several catalytic systems have been shown to be effective for the Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl cyanoacetate. The choice of catalyst can significantly impact reaction time, yield, and environmental footprint.

| Catalyst System | Solvent | Temperature | Time | Yield | Reference |

| Piperidine | Ethanol | Reflux | - | High | [9] |

| DABCO/[HyEtPy]Cl-H₂O | Water | 50 °C | 10 min | 98% | [10] |

| DBU/Water | Water | Room Temp | 20 min | 96% | [11] |

| DIPEAc | Hexane | Reflux | - | 91% | [12] |

| Ultrasound/Piperidine | Pyridine | Room Temp | 3 hours | 91% | [2] |

As the table indicates, modern catalytic systems, particularly those employing ionic liquids or phase-transfer catalysts in aqueous media, offer significant advantages in terms of reaction speed and yield, while also aligning with the principles of green chemistry.[2]

Experimental Protocol (DABCO-catalyzed)

This protocol is based on the highly efficient method reported by Meng et al.[10]

-

Catalyst System Preparation: In a reaction vessel, mix 1-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g), water (3 mL), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol).

-

Reaction: To this composite system, add 4-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).

-

Execution: Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, extract the reaction mixture with diethyl ether. The combined organic layers are then dried and the solvent is evaporated to yield the product. The product can be further purified by recrystallization.

Characterization of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

| Property | Value | Source |

| Appearance | Solid | [12] |

| Melting Point | 88-90 °C | [12] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 1.40 (t, J= 7.2 Hz, 3H), 4.36-4.41 (m, 2H), 7.48(d, J= 7.2 Hz, 2H), 7.93 (d, J= 7.2 Hz, 2H), 8.24 (s, 1H) | [12] |

| IR (KBr) cm⁻¹ | 2986, 2218 (C≡N), 1718 (C=O), 1582, 1485, 828 | [12] |

Conclusion

The synthesis of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is a well-defined process that relies on the efficient preparation of its key intermediates, 4-chlorobenzaldehyde and ethyl cyanoacetate. The Knoevenagel condensation provides a robust and high-yielding route to the final product. By understanding the underlying reaction mechanisms and having access to detailed, reliable protocols, researchers and drug development professionals can confidently produce this important chemical building block. The continued development of greener and more efficient catalytic systems for the Knoevenagel condensation will further enhance the accessibility and utility of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate in the synthesis of novel therapeutic agents and other valuable chemical entities.

References

- Ying, A., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 24(2), 653-656.

- Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180-30185.

- Ghosh, S., & Das, J. (2016). Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry, 9(12), 52-55.

- Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).

- Bollikolla, H. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.

-

THYZOID. (2023, September 24). Make Ethyl Chloroacetate Synthesis with Dean Stark [Video]. YouTube. [Link]

-

PubChem. (n.d.). 4-Chlorobenzaldehyde. Retrieved from [Link]

- ResearchGate. (2023).

- Google Patents. (n.d.).

- Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions.

- Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.

- Zhang, C., et al. (2020).

- CDH Fine Chemical. (n.d.).

-

NIST. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

- Wang, Y., et al. (2025). Catalytic synthesis of ethyl chloroacetate by reactive distillation.

- Chem-Impex. (n.d.).

- Cheméo. (n.d.).

- Slideshare. (n.d.). Knoevenagel reaction.

- Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions.

- Reddy, B. S. R., et al. (2022). Novel copolymers of vinyl acetate. 4.

Sources

- 1. 4-Chlorobenzaldehyde | C7H5ClO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Ethyl cyanoacetate [webbook.nist.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 8. Ethyl Cyanoacetate | 105-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. jmcs.org.mx [jmcs.org.mx]

Foreword: The Activated Methylene Group as a Cornerstone of Synthesis

An In-Depth Technical Guide to the Electron-Withdrawing Effects in Substituted Cyanoacetic Esters

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to predictably construct carbon-carbon bonds is paramount. Among the vast arsenal of reagents available, active methylene compounds stand out for their versatility and reliability. This guide delves into the electronic heart of one such class: the substituted cyanoacetic esters. We will move beyond simple procedural descriptions to explore the fundamental principles that govern their reactivity. By understanding the causality behind their unique properties—specifically, the profound influence of electron-withdrawing groups—researchers can harness their full synthetic potential, transforming these humble building blocks into complex molecular architectures. This document is intended for the practicing chemist who seeks not just to perform a reaction, but to comprehend and control it.

The Electronic Architecture of the Cyanoacetic Ester Scaffold

The synthetic utility of cyanoacetic esters (general structure NC-CH₂-COOR) is fundamentally derived from the acidity of the α-carbon protons. This acidity is not an inherent property of an alkyl chain but is induced by the powerful electron-withdrawing effects of the two flanking functional groups: the nitrile (-C≡N) and the ester (-COOR).

-

Inductive Effect: Both the nitrile and ester groups are electronegative. The nitrogen atom in the nitrile and the oxygen atoms in the ester pull electron density away from the α-carbon through the sigma bond framework. This polarization weakens the C-H bonds, making the protons more susceptible to abstraction by a base.[1]

-

Resonance Effect: The true power of these groups lies in their ability to stabilize the resulting carbanion through resonance. Upon deprotonation, the negative charge on the α-carbon is delocalized across the π-systems of both the nitrile and the ester groups.[2] This delocalization spreads the negative charge over multiple atoms, creating a significantly more stable conjugate base. A more stable conjugate base corresponds to a stronger acid.[3][4][5]

The combined inductive and resonance effects render the α-protons acidic enough (pKa ≈ 9-11 in DMSO, depending on the ester group) to be removed by relatively mild bases, a critical feature for ensuring functional group tolerance in complex syntheses.

Modulating Acidity: The Role of α-Substituents

While the parent cyanoacetic ester is already "activated," its properties can be finely tuned by introducing substituents at the α-carbon. The electronic nature of this substituent directly impacts the stability of the carbanion and, therefore, the pKa of the remaining α-proton.

-

Electron-Withdrawing Substituents (EWG): An additional EWG (e.g., another cyano, a nitro, or a halo group) at the α-position will further stabilize the carbanion through inductive effects. This increased stabilization makes the compound more acidic, lowering its pKa.[6] For example, malononitrile (NC-CH₂-CN) is significantly more acidic than ethyl cyanoacetate.

-

Electron-Donating Substituents (EDG): Conversely, an electron-donating group (e.g., an alkyl group) will destabilize the carbanion by an electron-donating inductive effect. This destabilization makes the compound less acidic, raising its pKa.[7]

This principle is a critical consideration in experimental design. A substrate with a lower pKa may require only a mild amine catalyst for deprotonation, whereas a substrate with a higher pKa might necessitate a stronger base like an alkoxide, which could introduce competing side reactions such as ester hydrolysis or transesterification.[8]

Data Presentation: Comparative pKa Values

The following table summarizes the approximate pKa values of representative active methylene compounds, illustrating the impact of different electron-withdrawing groups.

| Compound Name | Structure | Activating Groups | Approx. pKa (in DMSO) |

| Malononitrile | NC-CH₂-CN | Two -CN | 11.1 |

| Ethyl Cyanoacetate | NC-CH₂-COOEt | -CN, -COOEt | 12.6 |

| Diethyl Malonate | EtOOC-CH₂-COOEt | Two -COOEt | 16.4 |

| Nitromethane | O₂N-CH₃ | -NO₂ | 17.2 |

Data compiled from various sources for relative comparison.[9][10]

The Knoevenagel Condensation: A Case Study in Reactivity

The Knoevenagel condensation is the quintessential reaction of cyanoacetic esters, providing a powerful route to construct substituted alkenes.[11] The reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone, followed by dehydration.[12]